molecular formula C26H29NO5 B11206287 Diethyl 4-(3-ethoxyphenyl)-1-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(3-ethoxyphenyl)-1-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11206287
M. Wt: 435.5 g/mol
InChI Key: GOLSOZWYOHFSSJ-UHFFFAOYSA-N
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Description

“3,5-DIETHYL 4-(3-ETHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE” is a complex organic compound belonging to the dihydropyridine class. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydropyridine derivatives typically involves the Hantzsch reaction, which is a multi-component reaction. The general procedure includes the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Dihydropyridine compounds can undergo oxidation to form pyridine derivatives.

    Reduction: These compounds can be reduced to tetrahydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Halogenated dihydropyridine derivatives.

Scientific Research Applications

Chemistry

Dihydropyridine derivatives are used as intermediates in organic synthesis and as ligands in coordination chemistry.

Biology

These compounds are studied for their interactions with biological macromolecules and their potential as enzyme inhibitors.

Medicine

Dihydropyridine derivatives are widely used as calcium channel blockers in the treatment of hypertension and angina.

Industry

In the industrial sector, these compounds are used in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The primary mechanism of action for dihydropyridine derivatives, particularly in medicinal applications, involves the inhibition of calcium ion influx through L-type calcium channels. This leads to vasodilation and a subsequent decrease in blood pressure.

Comparison with Similar Compounds

Similar Compounds

  • Nifedipine
  • Amlodipine
  • Felodipine

Uniqueness

“3,5-DIETHYL 4-(3-ETHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE” may exhibit unique pharmacokinetic properties or binding affinities compared to other dihydropyridine derivatives, making it a subject of interest for further research.

Properties

Molecular Formula

C26H29NO5

Molecular Weight

435.5 g/mol

IUPAC Name

diethyl 4-(3-ethoxyphenyl)-1-(4-methylphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H29NO5/c1-5-30-21-10-8-9-19(15-21)24-22(25(28)31-6-2)16-27(17-23(24)26(29)32-7-3)20-13-11-18(4)12-14-20/h8-17,24H,5-7H2,1-4H3

InChI Key

GOLSOZWYOHFSSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C(=CN(C=C2C(=O)OCC)C3=CC=C(C=C3)C)C(=O)OCC

Origin of Product

United States

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